REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:12])[CH3:11])=[N:8][CH:9]=1.[CH2:13](Cl)[O:14][CH3:15]>CN(C=O)C>[CH3:13][O:14][CH2:15][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:12])[CH3:11])=[N:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C(C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
C(OC)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring this mixture for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the reaction mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured on water
|
Type
|
EXTRACTION
|
Details
|
extracted 2 times with EtOAc
|
Type
|
WASH
|
Details
|
The combinded organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silicagel (EtOAc, heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=CC(=NC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |